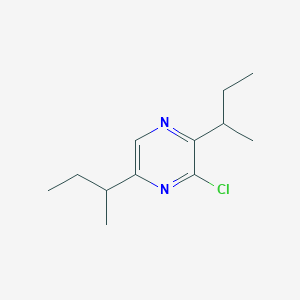
Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)-: is a derivative of pyrazine, a heterocyclic aromatic organic compound. Pyrazines are known for their broad-spectrum antimicrobial activity and are widely used in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine derivatives often involves multi-step processes. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of boron reagents with halides under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of pyrazine derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired derivative and its applications.
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazine N-oxides, while substitution reactions can yield various halogenated pyrazine derivatives .
Scientific Research Applications
Chemistry: Pyrazine derivatives are used as intermediates in the synthesis of various organic compounds. They are also used as ligands in coordination chemistry.
Biology: Pyrazine derivatives exhibit antimicrobial activity and are used in the development of antibiotics and other antimicrobial agents .
Medicine: Pyrazine derivatives are investigated for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Pyrazine derivatives are used as flavoring agents in the food industry and as precursors in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of pyrazine, 3-chloro-2,5-bis(1-methylpropyl)- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may involve the disintegration of the cell envelope, inhibition of translational and transcriptional processes, and generation of reactive oxygen species .
Comparison with Similar Compounds
- Pyrazine, 2-chloro-3-(2-methylpropyl)-
- Pyrazine, 2,3-dimethyl-5-(1-methylpropyl)-
- Pyrazine, (2-methylpropyl)-
Uniqueness: Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methylpropyl groups can affect its interactions with other molecules and its overall stability .
Properties
CAS No. |
88346-47-8 |
|---|---|
Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2,5-di(butan-2-yl)-3-chloropyrazine |
InChI |
InChI=1S/C12H19ClN2/c1-5-8(3)10-7-14-11(9(4)6-2)12(13)15-10/h7-9H,5-6H2,1-4H3 |
InChI Key |
MCTAFUUCPZHXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CN=C(C(=N1)Cl)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















